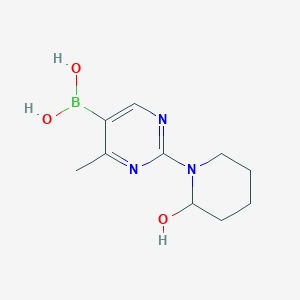
(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative that features a piperidine ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often through a condensation reaction involving a suitable aldehyde and amine.
Coupling of the Rings: The piperidine and pyrimidine rings are then coupled together using a suitable coupling agent.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods are advantageous due to their scalability and efficiency.
化学反応の分析
Types of Reactions
(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of boronic acid derivatives.
科学的研究の応用
(2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition. The piperidine and pyrimidine rings contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperidin-4-ylmethanol and piperidin-4-ylamine.
Pyrimidine Derivatives: Compounds like 2-methylpyrimidine and 4-methylpyrimidine.
Uniqueness
What sets (2-(2-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid apart is its unique combination of a piperidine ring, a pyrimidine ring, and a boronic acid group
特性
分子式 |
C10H16BN3O3 |
|---|---|
分子量 |
237.07 g/mol |
IUPAC名 |
[2-(2-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-8(11(16)17)6-12-10(13-7)14-5-3-2-4-9(14)15/h6,9,15-17H,2-5H2,1H3 |
InChIキー |
IHRBAKCXOAJBNT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)N2CCCCC2O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)

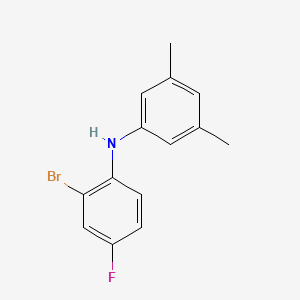

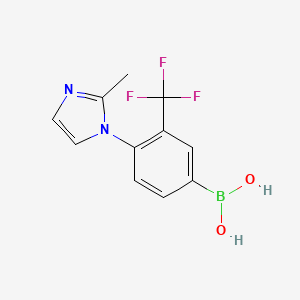
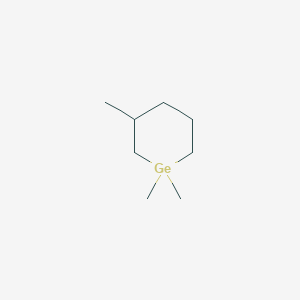
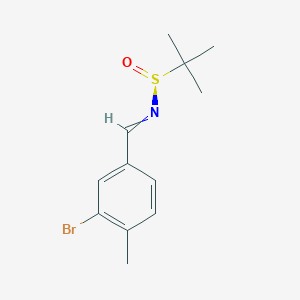

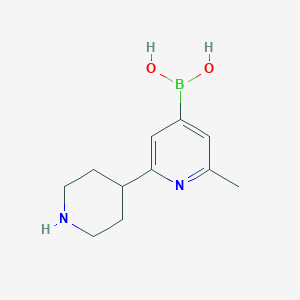
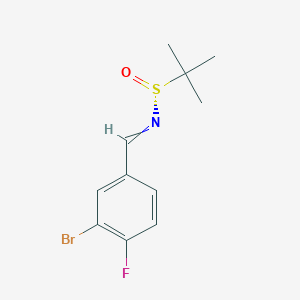
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
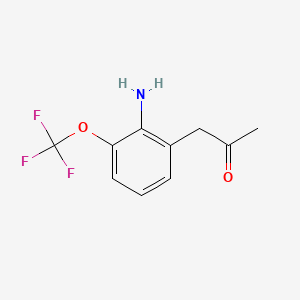

![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
